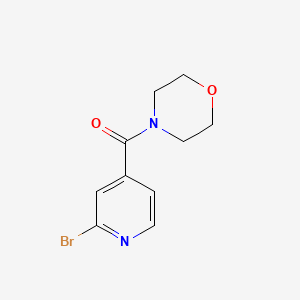

4-(2-bromopyridine-4-carbonyl)morpholine

Description

Properties

IUPAC Name |

(2-bromopyridin-4-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c11-9-7-8(1-2-12-9)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNULXSGKQQQDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Bromopyridine Intermediate

The key precursor for the target compound is 2-bromopyridine, which can be prepared by several methods:

Direct Bromination of Pyridine : Pyridine can be brominated directly at high temperatures (300–400°C) in the presence of cuprous bromide catalyst, yielding 2-bromopyridine. However, this method suffers from high process demands, significant by-product formation, and low yield.

Halogen Exchange Method : Starting from 2-chloropyridine, reaction with hydrogen bromide in an organic solvent can yield 2-bromopyridine. This method is easier to operate but requires prior preparation of 2-chloropyridine and involves handling acidic waste.

Diazotization and Bromination of 2-Aminopyridine : This is a more controlled and higher-yielding method. It involves:

Formation of 2-aminopyridine from 2-methyl-4-nitropyridine via catalytic hydrogenation.

Conversion of 2-aminopyridine to 2-bromopyridine by diazotization with sodium nitrite in acidic medium followed by bromination with bromine at low temperatures (-10°C to 0°C).

Neutralization and extraction to isolate 2-bromopyridine with yields up to 95%.

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Diethyl malonate + 2-chloro-4-nitropyridine, basic metal, condensation, acidic decarboxylation | 2-methyl-4-nitropyridine | - | Precursor for amination |

| 2 | Pd/C catalyst, methanol, H2 (0.5 MPa), 20°C, 15 h | 2-methyl-4-aminopyridine | 94 | Hydrogenation reduction |

| 3 | 2-methyl-4-aminopyridine + HBr (48%), Br2 dropwise at -10 to 0°C, NaNO2 aqueous solution, pH adjustment with NaOH, extraction | 2-methyl-4-bromopyridine | 95 | Diazotization and bromination |

Introduction of the Carbonyl Group at the 4-Position

To form the 4-carbonyl derivative of 2-bromopyridine, the following synthetic strategy is generally employed:

Acylation or Carbonylation Reactions : The 4-position of the pyridine ring is functionalized with a carbonyl group (typically a carboxylic acid or acid derivative). While specific protocols for 4-(2-bromopyridine-4-carbonyl) intermediates are less frequently detailed, analogous quinoline and pyridine derivatives are prepared by:

The carbonyl intermediate is then activated or converted to an acid chloride or ester to facilitate coupling with nucleophiles such as morpholine.

Coupling with Morpholine to Form 4-(2-Bromopyridine-4-carbonyl)morpholine

The final step involves the formation of an amide bond between the carbonyl group on the pyridine ring and the morpholine nitrogen:

Amide Bond Formation : The carbonyl-activated 2-bromopyridine derivative (e.g., acid chloride or activated ester) is reacted with morpholine under conditions that promote nucleophilic substitution, typically in an inert solvent with a base to scavenge the released acid.

Catalyst Use and Conditions : Palladium-catalyzed coupling or classical amide bond formation methods (e.g., carbodiimide coupling agents) can be employed depending on the substrate reactivity.

Purification : The product is purified by crystallization or chromatography to yield 4-(2-bromopyridine-4-carbonyl)morpholine with high purity.

Summary Table of Preparation Steps

| Stage | Reaction Type | Key Reagents/Conditions | Yield/Remarks |

|---|---|---|---|

| 1. Synthesis of 2-bromopyridine | Diazotization & Bromination | 2-aminopyridine, HBr, Br2, NaNO2, NaOH, low temp | Up to 95% yield |

| 2. Carbonyl group introduction | Acylation/Carbonylation | Pd-catalyzed carbonylation or condensation reactions | Depends on method, moderate to high |

| 3. Coupling with morpholine | Amide bond formation | Activated acid derivative + morpholine, base, solvent | High yield with proper activation |

Research Findings and Notes

The diazotization-bromination route for 2-bromopyridine is preferred industrially due to mild conditions, high yield, and scalability.

Carbonylation at the 4-position of pyridine rings is commonly achieved via palladium-catalyzed methods or classical condensation reactions, which provide flexibility in introducing various carbonyl derivatives.

The coupling with morpholine to form the amide bond is a well-established reaction in organic synthesis, often facilitated by activated acid derivatives and mild bases, ensuring high selectivity and yield.

The entire synthetic sequence can be optimized for large-scale production by controlling reaction temperatures, stoichiometry, and purification steps to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-bromopyridine-4-carbonyl)morpholine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and organometallic reagents.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions may produce oxidized forms of the compound .

Scientific Research Applications

Synthetic Intermediate in Medicinal Chemistry

One of the primary applications of 4-(2-bromopyridine-4-carbonyl)morpholine is its role as a synthetic intermediate in the development of pharmaceuticals. The compound's unique structure allows it to participate in various chemical reactions, leading to the synthesis of biologically active molecules.

- Synthesis of Heterocyclic Compounds : The bromopyridine moiety can undergo nucleophilic substitution reactions, making it useful for synthesizing other heterocycles that exhibit pharmaceutical activity.

- Targeted Drug Development : Researchers have utilized this compound to design and synthesize novel inhibitors targeting specific biological pathways, particularly in cancer research.

Potential Therapeutic Applications

The compound has shown promise in several therapeutic areas, particularly due to its ability to interact with biological targets.

- Anticancer Activity : Preliminary studies indicate that derivatives of 4-(2-bromopyridine-4-carbonyl)morpholine may exhibit anticancer properties by inhibiting key enzymes involved in tumor growth. This has led to investigations into its mechanism of action and efficacy against various cancer cell lines.

- Antimicrobial Properties : Research has suggested that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.

Biological Assays and Research Tools

In addition to its synthetic and therapeutic applications, 4-(2-bromopyridine-4-carbonyl)morpholine serves as an important tool in biological assays.

- Biochemical Assays : The compound is used as a reagent in biochemical assays to study enzyme kinetics and interactions with biomolecules. Its ability to modify proteins or nucleic acids makes it valuable for understanding biological processes.

- Drug Screening : Due to its structural characteristics, 4-(2-bromopyridine-4-carbonyl)morpholine is employed in high-throughput screening assays to identify potential drug candidates from large libraries of compounds.

Case Studies and Research Findings

Several studies have highlighted the applications and potential of 4-(2-bromopyridine-4-carbonyl)morpholine:

- Case Study 1 : A study published in the Journal of Medicinal Chemistry explored the synthesis of novel derivatives based on this compound, demonstrating their effectiveness as inhibitors of specific cancer cell lines. The findings indicated that modifications at the bromopyridine position could enhance potency and selectivity against cancer targets.

- Case Study 2 : Research conducted by a team at a leading university demonstrated the use of 4-(2-bromopyridine-4-carbonyl)morpholine in developing a new class of antimicrobial agents. The results showed significant activity against resistant strains of bacteria, suggesting its potential as a therapeutic option.

Mechanism of Action

The mechanism of action of 4-(2-bromopyridine-4-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can participate in various binding interactions, while the morpholine ring provides additional stability and solubility to the compound . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

- Halogen Substituents : Bromine in the target compound increases electrophilicity compared to chlorine analogs, facilitating nucleophilic aromatic substitutions .

- Core Heterocycles : Pyridine derivatives (e.g., target compound) exhibit distinct electronic profiles compared to pyrimidine-based analogs (e.g., 4-(4-bromopyrimidin-2-yl)morpholine), affecting binding affinity in biological targets .

- Boronic Acid Derivatives: Compounds like 2-morpholinopyrimidin-5-ylboronic acid are critical for cross-coupling reactions, expanding synthetic utility .

Biological Activity

4-(2-Bromopyridine-4-carbonyl)morpholine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article examines the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 4-(2-bromopyridine-4-carbonyl)morpholine can be represented as follows:

- Molecular Formula : CHBrNO

- Molecular Weight : 284.12 g/mol

- IUPAC Name : 4-(2-bromopyridine-4-carbonyl)morpholine

This compound features a morpholine ring attached to a brominated pyridine, which may influence its interaction with biological targets.

The biological activity of 4-(2-bromopyridine-4-carbonyl)morpholine is hypothesized to involve multiple mechanisms, including:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : It may act as a modulator of various receptors, influencing signal transduction pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, particularly against certain pathogens.

Biological Activity Data

Recent studies have provided insights into the biological activities of this compound. Below is a summary table of key findings from various research articles:

Case Studies

Several case studies have explored the efficacy and safety profile of 4-(2-bromopyridine-4-carbonyl)morpholine in vitro and in vivo:

- Antimicrobial Efficacy : In a study investigating the compound's activity against Cryptosporidium parvum, it was found to exhibit an EC value of 6.1 µM, indicating its potential as a lead compound for further development in treating cryptosporidiosis .

- Cytotoxicity Assessment : A cytotoxicity study revealed that the compound demonstrated non-cytotoxic effects at concentrations up to 100 µM, suggesting a favorable safety profile for therapeutic applications .

- Enzyme Interaction Studies : Research indicated that the compound could inhibit specific metabolic enzymes, which may contribute to its biological effects. However, detailed mechanistic studies are required to elucidate these interactions fully .

Q & A

Q. What are the standard synthetic routes for preparing 4-(2-bromopyridine-4-carbonyl)morpholine, and how can reaction yields be optimized?

Q. What purification strategies are effective for removing unreacted starting materials or side products?

- Methodological Answer : Use liquid-liquid extraction (water/DCM) to remove polar impurities. For persistent byproducts, gradient elution in column chromatography (5–30% ethyl acetate in hexane) is effective. Recrystallization from ethanol/water (7:3 v/v) yields high-purity crystals (>98% by HPLC) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 4-(2-bromopyridine-4-carbonyl)morpholine in cross-coupling reactions?

Q. What mechanistic insights explain contradictory results in catalytic hydrogenation studies of this compound?

- Methodological Answer : Discrepancies in hydrogenation outcomes (e.g., over-reduction of pyridine to piperidine) arise from catalyst choice. Pd/C in ethanol selectively reduces the carbonyl to alcohol, while Raney Nickel promotes full pyridine ring saturation. In-situ FTIR monitoring reveals intermediates, guiding catalyst selection. For selective carbonyl reduction, use H₂ (1 atm) with 5% Pd/C at 25°C .

Q. How can computational modeling predict the compound’s binding affinity in biological targets (e.g., kinase inhibitors)?

Q. Why do published melting points for this compound vary (e.g., 120–135°C), and how can researchers validate purity?

- Methodological Answer : Variations arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify endothermic peaks corresponding to pure crystals. Combine with powder XRD to confirm crystallinity. Recrystallize from toluene to isolate the most stable polymorph (mp 132–134°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.